molecular formula C14H16N2O2S B2856994 (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035017-98-0

(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2856994
CAS No.: 2035017-98-0
M. Wt: 276.35
InChI Key: JLJBMGDWCXMXBK-VOTSOKGWSA-N
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Description

(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound featuring a covalent-binding acrylamide group linked to a heteroaromatic system. Its structure is characterized by a thiophene ring connected via an (E)-acrylamide linker to a propyl chain terminating in a 3-methylisoxazole group. This molecular architecture is typical of scaffolds designed to target enzymes with nucleophilic cysteine residues . The compound's core structure is analogous to other reported acrylamide-containing molecules investigated as potent, covalent inhibitors of therapeutic targets like Glutathione S-transferase Omega 1 (GSTO1-1) . GSTO1-1 is overexpressed in several human cancers and is implicated in drug resistance, making it a target of interest in oncology research . The reactive acrylamide group is designed to undergo a Michael addition with the thiol group of a catalytic cysteine, enabling irreversible binding and sustained inhibition of the target enzyme . The heteroaromatic components (thiophene and isoxazole) are common in medicinal chemistry, serving as hydrophobic elements that facilitate binding into enzyme active sites . This product is intended for research purposes, such as investigating covalent inhibitor mechanisms, exploring new oncology targets, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJBMGDWCXMXBK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its synthesis, structural characteristics, and biological properties, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O2_2S, with a molecular weight of 276.36 g/mol. The compound features an isoxazole ring and a thiophene moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC14_{14}H16_{16}N2_2O2_2S
Molecular Weight276.36 g/mol
CAS Number2035017-98-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the isoxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : The isoxazole derivative is then alkylated with a propyl chain.
  • Formation of the acrylamide linkage : This step involves reacting the alkylated isoxazole with thiophene derivatives to form the final acrylamide structure.

Antimicrobial Properties

Research has indicated that compounds containing isoxazole and thiophene moieties can exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays on cancer cell lines. For example:

  • Hela Cells : The compound exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth.
  • A549 Cells : Similar results were observed in lung carcinoma cells, suggesting a broad spectrum of anticancer activity.

Case Studies

  • In Vitro Studies : A study evaluating the effects of this compound on Hela and A549 cell lines found that it inhibited cell proliferation significantly compared to control groups.
    • IC50 Values :
      • Hela: 226 µg/mL
      • A549: 242.52 µg/mL
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death.

Comparative Analysis with Related Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
(E)-N-(4-isoxazolyl)-4-thiophenecarboxamideModerateHighEffective against MRSA
N-(5-methylisoxazol-3-yl)-ureaLowModerateWeak inhibition of cancer cells
N-(3-methylisoxazol-5-yl)cyclopropanesulfonamideModerateHighPotential lead for drug development

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide exhibit promising anticancer properties. The incorporation of isoxazole and thiophene moieties is believed to enhance biological activity against various cancer cell lines. For example, derivatives of thiophene-based compounds have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Mechanisms of Action
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. Research indicates that such compounds can act as inhibitors of protein kinases involved in cancer progression, leading to reduced proliferation of cancer cells .

Neuroprotective Effects

Potential for Neurological Disorders
The neuroprotective effects of compounds containing isoxazole rings have been explored in the context of neurodegenerative diseases. Studies suggest that this compound may offer protective benefits against oxidative stress-induced neuronal damage, which is a hallmark of conditions like Alzheimer's and Parkinson's disease .

Material Science

Polymer Applications
In material science, this compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene group contributes to the conductivity and stability of the resulting polymeric materials .

Data Table: Summary of Research Findings

Application Area Findings References
Anticancer ActivityInhibits tumor growth; induces apoptosis in cancer cells
Neuroprotective EffectsProtects against oxidative stress; potential benefits for Alzheimer's and Parkinson's
Polymer ApplicationsUsed as a monomer for conducting polymers; applications in OLEDs and OPVs

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on a series of thiophene derivatives demonstrated that modifications at the thiophene position significantly enhanced their anticancer activity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing pharmacological properties .

Case Study 2: Neuroprotection Mechanism Exploration
Research investigating the neuroprotective effects of isoxazole derivatives found that these compounds could reduce reactive oxygen species levels in neuronal cells, thereby mitigating cell death associated with neurodegeneration. This suggests a potential therapeutic role for this compound in treating neurological disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues are acrylamide derivatives with thiophene or isoxazole substituents. Key examples from the evidence include:

Compound Name Key Substituents Source
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Methylamino-propyl group
(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) Morpholino-phenyl and hydroxymethyl groups
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino-propanol backbone
2-{[5-(4-Chlorobenzylidene)-...}-2-thioxoacetamide (9) Thiazolidinone-thioxoacetamide hybrid

Key Observations :

  • Backbone Flexibility: The target compound’s 3-methylisoxazole-propyl chain introduces rigidity compared to the methylamino-propyl group in or the hydroxymethyl-morpholino group in . This may affect binding to hydrophobic pockets in biological targets.
  • Electron-Deficient Moieties: The isoxazole ring (a five-membered heterocycle with two electronegative atoms) contrasts with the morpholino group in , which is electron-rich. Such differences influence solubility and hydrogen-bonding capabilities.
  • Thiophene vs. Thiazolidinone: The thiophene-2-yl group in the target compound shares aromatic properties with the thiazolidinone ring in , but the latter’s sulfur and nitrogen atoms enable additional tautomerism and redox activity.

Analytical and Crystallographic Considerations

  • Structure Validation : Techniques like X-ray crystallography (using programs like SHELXL ) are critical for confirming the stereochemistry of acrylamide derivatives. The (E)-configuration of the target compound’s double bond is essential for maintaining conjugation and bioactivity.
  • Impurity Profiling: Related compounds in and highlight the need for stringent analytical controls, as even minor substituent changes (e.g., methylamino vs. isoxazole) can alter pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves coupling acrylamide derivatives with heterocyclic precursors. Key steps include:

  • Step 1 : Functionalization of the isoxazole ring (e.g., alkylation at the 3-methylisoxazol-5-yl position) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Formation of the acrylamide bond via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., dichloromethane) .
  • Critical Parameters : Temperature (typically 0–25°C), solvent polarity, and catalyst selection to minimize side reactions (e.g., hydrolysis of the isoxazole ring) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry of the acrylamide double bond (E-configuration) and substitution patterns on the isoxazole and thiophene rings .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns, ensuring no residual solvents or byproducts .
  • Infrared Spectroscopy (IR) : Detection of characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamides) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity, with IC₅₀ calculations .
  • Anti-inflammatory Testing : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
  • Neuroprotective Assays : Evaluate Aβ peptide aggregation inhibition for neurodegenerative disease applications .

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs) based on the compound’s heterocyclic motifs .
  • PASS Algorithm : Predict activity spectra (e.g., anticancer, antimicrobial) by analyzing structural similarity to known bioactive molecules .
  • MD Simulations : Assess binding stability and conformational changes over 100 ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing splitting .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
  • Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry .

Q. How can reaction mechanisms for key synthetic steps (e.g., acrylamide bond formation) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-determining steps .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during coupling reactions .
  • DFT Calculations : Model transition states to rationalize regioselectivity in heterocyclic substitutions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Solvent Optimization : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or EtOAc for safer large-scale reactions .
  • Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported EDCI) to improve recyclability and reduce costs .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of E/Z isomer ratios .

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